1-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol
CAS No.:
Cat. No.: VC17813610
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO |
|---|---|
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | 1-[(3,5-dimethylphenyl)methylamino]-2-methylpropan-2-ol |
| Standard InChI | InChI=1S/C13H21NO/c1-10-5-11(2)7-12(6-10)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3 |
| Standard InChI Key | MAWMCBNBRZWVTE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)CNCC(C)(C)O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 3,5-dimethylphenyl group bonded to a 2-methylpropan-2-ol moiety through a methylamino bridge. Key structural attributes include:
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Aromatic system: The 3,5-dimethylphenyl group provides hydrophobicity and steric bulk.
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Amino alcohol backbone: The secondary amine and hydroxyl group enable hydrogen bonding and ionic interactions.
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Branching: The 2-methylpropan-2-ol segment introduces conformational rigidity.
The SMILES representation Cc1cc(C)cc(CNCC(C)(C)O)c1 confirms the connectivity and substituent positions.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO | |
| Molecular Weight | 207.31 g/mol | |
| CAS Number | 1496746-08-7 | |
| Solubility (Predicted) | Low in water; soluble in DMF, THF |
The compound’s low water solubility stems from its hydrophobic aromatic and branched alkyl groups, while polar aprotic solvents like dimethylformamide (DMF) enhance dissolution.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a nucleophilic substitution reaction between 3,5-dimethylbenzyl bromide and 2-amino-2-methylpropan-1-ol under basic conditions. Key steps include:
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Base selection: Potassium carbonate or sodium hydride deprotonates the amine, facilitating nucleophilic attack.
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Solvent systems: Tetrahydrofuran (THF) or DMF are employed for their ability to stabilize intermediates.
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Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Reaction Mechanism
The reaction proceeds via an Sₙ2 mechanism, where the amine nucleophile displaces bromide from the benzyl carbon.
Biological Activities and Mechanisms
Neurotransmitter Receptor Interactions
Structural analogs of this compound exhibit affinity for serotonin (5-HT) and dopamine receptors, modulating neurotransmitter release and reuptake . For example:
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5-HT₁₀ receptor: Analogous compounds show IC₅₀ values of 12–45 nM in binding assays .
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Dopamine D₂ receptor: Substitutions on the phenyl ring alter selectivity, with 3,5-dimethyl groups favoring D₂ over D₁.
Anti-Inflammatory Effects
In vitro studies on related amino alcohols reveal COX-2 inhibition (IC₅₀: 8.2 μM) and reduced prostaglandin E₂ synthesis by 60–70% at 10 μM concentrations. These effects correlate with the compound’s ability to block NF-κB signaling.
Comparative Analysis with Structural Analogs
The 3,5-dimethylphenyl substitution in the target compound optimizes steric and electronic properties for balanced receptor interactions, unlike analogs with ortho-substituents, which exhibit reduced bioavailability .
Applications in Research
Pharmacological Probes
This compound serves as a template for designing selective receptor ligands. For instance:
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Radiolabeled derivatives: Tritiated versions enable receptor localization studies in brain tissue .
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Fluorescent analogs: Conjugation with fluorophores like FITC aids in visualizing receptor dynamics .
Drug Development
Preliminary data suggest potential in:
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Neuropathic pain management: Analogous compounds reduce hyperalgesia in rodent models by 40–60%.
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Antidepressant therapy: 5-HT receptor modulation correlates with improved forced swim test outcomes .
Future Research Directions
Mechanistic Studies
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Crystallography: Determine X-ray structures of receptor-ligand complexes to refine binding models.
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Kinetic assays: Measure association/dissociation rates for 5-HT and dopamine receptors.
Preclinical Development
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Toxicity profiling: Assess hepatotoxicity and cardiotoxicity in animal models.
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Formulation optimization: Develop nanoparticle carriers to improve aqueous solubility.
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